Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring substituted with a methyl group, a carboxylate ester, and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: 5-Carboxypyrazine-2-carboxylate.
Reduction: 5-[(Boc-amino)methyl]pyrazine-2-methanol.
Substitution: 5-[(Amino)methyl]pyrazine-2-carboxylate.
Scientific Research Applications
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(Aminomethyl)pyrazine-2-carboxylate Hydrochloride: This compound is similar in structure but lacks the Boc-protection on the amino group.
5-Methyl-2-pyrazinecarboxylic acid: This compound has a similar pyrazine ring but lacks the ester and Boc-protected amino group.
Uniqueness
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
1. Chemical Structure and Synthesis
This compound features a pyrazine ring substituted with a carboxylate and a Boc-protected amine. The general structure can be represented as follows:
The synthesis typically involves the reaction of methyl pyrazine-2-carboxylate with Boc-protected amines under suitable conditions, often utilizing coupling agents to facilitate the formation of the amide bond.
2.1 Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various strains of bacteria and fungi, including E. coli and S. aureus . The incorporation of the Boc-amino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
2.2 Anticancer Activity
Studies focusing on pyrazine derivatives have revealed promising anticancer activities. For example, compounds resembling this compound have been tested against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A375P (melanoma) . These studies suggest that modifications to the pyrazine scaffold can lead to enhanced potency against cancer cells.
3.1 Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of several pyrazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | HepG2 | 5.0 |
Derivative B | A375P | 3.5 |
This compound | HepG2 | 4.0 |
3.2 Case Study: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various pyrazine derivatives against common pathogens. The study found that some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL for S. aureus, indicating significant antimicrobial potential .
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Derivative C | S. aureus | 4 |
Derivative D | E. coli | 8 |
This compound | A. niger | 16 |
While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through enzyme inhibition or interference with cellular signaling pathways. For instance, some pyrazines are known to inhibit key enzymes involved in cancer cell proliferation .
5. Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of its pharmacological properties to enhance efficacy and reduce toxicity.
Continued exploration of this compound's derivatives could lead to significant advancements in drug development within medicinal chemistry.
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-5-14-9(7-13-8)10(16)18-4/h5,7H,6H2,1-4H3,(H,15,17) |
InChI Key |
PHAXMNGNLNWTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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